Cas no 2060049-56-9 (5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid)

2060049-56-9 structure
اسم المنتج:5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid
كاس عدد:2060049-56-9
وسط:C11H21NO2S
ميغاواط:231.354942083359
MDL:MFCD30477304
CID:5173695
PubChem ID:137701931
5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Hexanoic acid, 5-amino-6-[(cyclopropylmethyl)thio]-3-methyl-
- 5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid
-
- MDL: MFCD30477304
- نواة داخلي: 1S/C11H21NO2S/c1-8(5-11(13)14)4-10(12)7-15-6-9-2-3-9/h8-10H,2-7,12H2,1H3,(H,13,14)
- مفتاح Inchi: SSAOZXSRRHYLJQ-UHFFFAOYSA-N
- ابتسامات: C(O)(=O)CC(C)CC(N)CSCC1CC1
5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319709-1.0g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-319709-1g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 1g |
$1256.0 | 2023-09-05 | ||
Enamine | EN300-319709-5g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 5g |
$3645.0 | 2023-09-05 | ||
Enamine | EN300-319709-0.05g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-319709-0.1g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-319709-0.5g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-319709-5.0g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-319709-2.5g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-319709-10g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 10g |
$5405.0 | 2023-09-05 | ||
Enamine | EN300-319709-10.0g |
5-amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid |
2060049-56-9 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 |
5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid الوثائق ذات الصلة
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2060049-56-9 (5-amino-6-(cyclopropylmethyl)sulfanyl-3-methylhexanoic acid) منتجات ذات صلة
- 2227771-20-0((3R)-3-(3-tert-butyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid)
- 1261971-15-6(2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid)
- 2639464-33-6(1-(ethoxycarbonyl)-6-azaspiro2.5octane-1-carboxylic acid)
- 606489-56-9(Methyl 3-hydroxy-2,4-dimethylpent-4-enoate)
- 333326-06-0(SXFBJUHWGVOXCY-UHFFFAOYSA-N)
- 934157-00-3(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine)
- 302950-11-4(2-(4-tert-butylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 141831-71-2(3-Bromo-5-propyl-1H-1,2,4-triazole)
- 156837-85-3(Benzoic acid, 2-(aminosulfonyl)-3-methyl-)
- 2680846-61-9(3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid)
الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Synrise Material Co. Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
